2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide
Beschreibung
This compound is a pyridazine-pyrazole hybrid acetamide derivative with an indole substituent. Its structure integrates a 3,5-dimethylpyrazole ring linked to a 6-oxopyridazine core, coupled to an acetamide bridge terminating in a 1H-indol-6-yl group. The pyridazine and pyrazole moieties are known for their roles in modulating kinase inhibition and protein-protein interaction (PPI) disruption, while the indole group enhances binding affinity to hydrophobic pockets in biological targets .
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-12-9-13(2)25(22-12)17-5-6-19(27)24(23-17)11-18(26)21-15-4-3-14-7-8-20-16(14)10-15/h3-10,20H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPBKFIZFVERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine, resulting in 3,5-dimethylpyrazole.
Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring.
Coupling with indole: The final step involves coupling the pyridazine-pyrazole intermediate with an indole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as a precursor in the production of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives, but key differences in substituents and core modifications define its unique pharmacological and physicochemical properties. Below is a comparative analysis:
Core Pyridazine-Pyrazole Derivatives
Indole-Containing Analogues
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Target Compound vs. Azepane-Sulfonyl Derivative : The dichloro-pyridazine core in the azepane-sulfonyl analogue enhances solubility but reduces cellular permeability compared to the target compound’s unmodified pyridazine-oxygen motif .
- Indole Substitution Impact : The 1H-indol-6-yl group in the target compound increases binding to hydrophobic pockets in PRMT5 co-repressors, as evidenced by molecular docking studies (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for heptanyl derivatives) .
- Metabolic Stability : The indole-containing derivative exhibits superior metabolic stability over alkyl-chain variants, likely due to reduced CYP3A4-mediated oxidation .
Biologische Aktivität
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and cellular modulation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a pyrazole moiety linked to a pyridazine and an indole derivative. This unique configuration may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer progression. The following mechanisms have been observed:
- mTORC1 Inhibition : Compounds related to the pyrazole class have shown the ability to inhibit mTORC1 activity, a critical regulator of cell growth and proliferation. This inhibition leads to increased autophagy, which is beneficial in cancer therapy by promoting the degradation of damaged cellular components .
- Autophagy Modulation : The compound appears to disrupt autophagic flux, interfering with the reactivation of mTORC1 under nutrient-replete conditions, leading to an accumulation of LC3-II, a marker for autophagy .
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1.
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative (MIA PaCa-2) | Submicromolar activity | |
| Autophagy Induction | Increased LC3-II accumulation | |
| mTORC1 Activity | Reduced |
Case Study 1: Anticancer Activity
In a study focusing on pancreatic cancer cell lines (MIA PaCa-2), derivatives of the pyrazole compound were tested for antiproliferative effects. The results demonstrated submicromolar efficacy against these cells, suggesting potential as a therapeutic agent in pancreatic cancer treatment .
Case Study 2: Structure-Activity Relationship
A series of analogs derived from the pyrazole scaffold were synthesized and evaluated for their biological activity. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced both mTORC1 inhibition and autophagic activity. This highlights the importance of structural optimization in developing effective anticancer agents .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core followed by coupling with indole and pyrazole moieties. Key steps include:
- Nucleophilic substitution to introduce the 3,5-dimethylpyrazole group at the pyridazinone C3 position.
- Amide coupling (e.g., using HATU or EDC/NHS) to attach the indole-6-amine via the acetamide linker .
- Reaction condition optimization : Temperature (60–80°C for pyridazinone activation), solvent choice (DMF or DCM for polar intermediates), and pH control (NaOH for deprotonation) to enhance yields .
Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Basic: Which analytical techniques are critical for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole methyl groups at δ 2.2–2.5 ppm, indole NH at δ 10–11 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., calculated for C₂₂H₂₁N₅O₂: 395.17 g/mol) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1680 cm⁻¹ for pyridazinone and acetamide) .
Basic: How to design initial biological screening assays for this compound?
Answer:
- Target selection : Prioritize kinases, phosphodiesterases (PDEs), or serotonin receptors due to structural similarity to indole-pyridazine derivatives .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against PDE4 or CDK2 using fluorogenic substrates .
- Cell viability : Test cytotoxicity in cancer lines (e.g., SK-OV-3, DU-145) via MTT assays (Note: Replace BenchChem data with validated sources).
- Dose-response curves : Use 0.1–100 µM concentrations in triplicate .
Advanced: How to resolve contradictions in bioactivity data across different cell lines?
Answer:
- Mechanistic deconvolution :
- Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding .
- Use knockout cell lines (e.g., CRISPR-Cas9) to isolate pathways affected by the compound .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Advanced: What computational strategies predict binding modes and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with PDE4B (PDB: 1XMY) or kinase domains .
- MD simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes .
- Pharmacophore mapping : Identify critical H-bond acceptors (pyridazinone O) and hydrophobic regions (indole ring) .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Answer:
- Core modifications :
- Replace 3,5-dimethylpyrazole with 4-fluorophenyl to assess steric/electronic effects .
- Vary indole substituents (e.g., 5-methoxy vs. 6-nitro) to modulate lipophilicity .
- Data analysis :
- Correlate logP (calculated via ChemAxon) with cellular permeability .
- Use QSAR models to predict activity cliffs for prioritization .
Advanced: How to evaluate compound stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
- Thermal stability : Perform DSC/TGA to determine melting points and decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
Advanced: How to detect reactive metabolites during preclinical studies?
Answer:
- Trapping assays : Incubate with glutathione (GSH) and human liver microsomes; identify adducts via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess metabolic liability .
Advanced: What strategies identify synergistic combinations with other therapeutics?
Answer:
- Combinatorial screening : Pair with standard chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroids .
- Synergy scoring : Calculate combination index (CI) via Chou-Talalay method .
Advanced: How to validate novel biological targets identified via omics approaches?
Answer:
- Proteomics : Use SILAC labeling to quantify protein expression changes post-treatment .
- SPR/BLI : Measure binding kinetics (ka, kd) for putative targets .
- CRISPR interference : Knock down candidate targets and assess rescue of phenotype .
Table 1: Structural Analogs and Key Features
| Compound Name | Key Modifications | Observed Activity | Reference |
|---|---|---|---|
| N-(2,3-dihydro-1H-inden-2-yl)-... | Indene core, dimethoxyphenyl | PDE4 inhibition (IC₅₀: 0.8 µM) | |
| 2-[3-(thiophen-2-yl)-6-oxo...]acetamide | Thiophene substitution | Antiproliferative (SK-OV-3 IC₅₀: 4.2 µM) | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)- | Sulfone moiety | Improved metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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